异亮氨酸奥利司他,L-

描述

Isoleucine is an α-amino acid used in the biosynthesis of proteins . It is recognized for its ability to increase endurance and assist in muscle tissue recovery . Orlistat, on the other hand, is a medication used in the management of obesity. It acts by reversibly inhibiting gastric and pancreatic lipases .

Synthesis Analysis

Isoleucine biosynthesis plays a key role in redox homeostasis . A study demonstrated that the isoleucine content is higher under illuminated conditions and that submitting Rhodospirillum rubrum to light stress further increases this phenomenon . Another study showed that a mutant strain of E. coli was engineered by inactivating specific metabolic pathways associated with L-threonine metabolism but unrelated to L-isoleucine synthesis .Molecular Structure Analysis

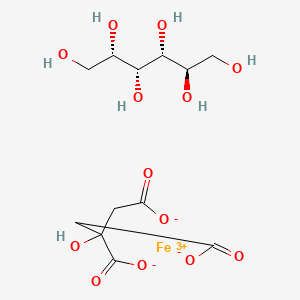

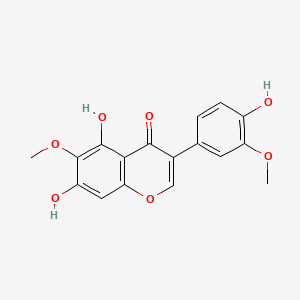

The molecular structure of Isoleucine orlistat, L- is available as a 2D Mol file .Chemical Reactions Analysis

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat .Physical And Chemical Properties Analysis

The crystalline L- and DL-forms of leucine and isoleucine have different mechanical properties . Orlistat is a potent irreversible inhibitor of gastrointestinal lipases that hydrolyse triacylglycerols in the gastrointestinal tract to free fatty acids and monoacylglycerols .科学研究应用

在植物发育和代谢中的作用

异亮氨酸是一种支链氨基酸 (BCAA),对于所有生物的蛋白质合成至关重要。对拟南芥突变株 lib 的研究(由于部分异亮氨酸缺乏而表现出根发育缺陷)强调了氨基酸在植物发育中的重要性。这项研究表明,异亮氨酸缺乏会影响细胞增殖和扩张,改变参与 BCAA 和芥子油苷代谢的基因的转录水平。补充异亮氨酸或引入野生型 OMR1 基因可以挽救这些表型,表明异亮氨酸在植物生长和代谢调节中起着关键作用 (Yu 等人,2012)。

微生物系统中的异亮氨酸生产

为提高异亮氨酸产量而改造谷氨酸棒杆菌的努力表明了微生物异亮氨酸生物合成的复杂性。为增强参与异亮氨酸合成基因的表达和减轻反馈抑制而引入的突变导致菌株能够在没有显着副产物形成的情况下过量生产异亮氨酸。这突出了微生物工程在氨基酸生产中的挑战和潜力,对制药和饲料添加剂应用具有影响 (Vogt 等人,2014)。

细菌支链氨基酸生物合成作为药物靶点

负责 BCAA(包括异亮氨酸)生物合成的酶已被确定为开发抗菌剂的潜在靶点。对这些酶的结构和机制理解为发现新型抗菌化合物开辟了途径,以应对在耐药性上升的情况下对新疗法的迫切需求 (Amorim Franco & Blanchard,2017)。

异亮氨酸在疾病管理和治疗应用中的作用

异亮氨酸和其他 BCAA 已被探索其在基本代谢之外的作用,包括它们对糖尿病、心力衰竭和癌症等疾病状态的影响。BCAA 分解代谢的调节,特别是通过 BCAT 和 BCKD 等关键酶,可能会影响疾病进程和结果,提供潜在的治疗策略 (Dimou 等人,2022)。

新应用和方法

开发用于实时监测活细胞中异亮氨酸的基因编码纳米传感器例证了异亮氨酸研究的创新应用。该工具可以探索异亮氨酸的代谢通量及其受体的功能,对代谢工程和工业生产具有潜在影响 (Singh 等人,2019)。

作用机制

Target of Action

L-Isoleucine Orlistat is a compound that targets gastrointestinal lipases . These enzymes play a crucial role in the metabolism of fat. By inhibiting these enzymes, L-Isoleucine Orlistat prevents the breakdown and absorption of dietary fats .

Mode of Action

L-Isoleucine Orlistat acts as a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase, thereby inhibiting their activity . This inhibition prevents the hydrolysis of dietary fat, resulting in decreased absorption of dietary fats and reduced caloric intake .

Biochemical Pathways

The biochemical pathways affected by L-Isoleucine Orlistat involve the metabolism of branched-chain amino acids (BCAAs), specifically isoleucine . Isoleucine is one of the three main BCAAs, along with leucine and valine . The catabolic pathways of the BCAAs can be divided into two sequential series of reactions, referred to as the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .

Pharmacokinetics

It is known that orlistat is administered orally and acts locally in the gastrointestinal tract . It is minimally absorbed and its systemic bioavailability is low . The unabsorbed drug is excreted in the feces . It is also known that isoleucine is a component of total parenteral nutrition .

Result of Action

The molecular and cellular effects of L-Isoleucine Orlistat’s action are primarily related to its impact on fat metabolism and energy balance. By inhibiting lipase enzymes, it reduces the breakdown and absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss . Additionally, dietary restriction of isoleucine has been shown to improve metabolic health, reduce frailty, and increase lifespan in genetically heterogeneous mice .

Action Environment

The action, efficacy, and stability of L-Isoleucine Orlistat can be influenced by various environmental factors. For instance, the diet of the organism can significantly impact the effectiveness of isoleucine restriction. A study found that varying the level of isoleucine in the diet of laying hens affected their performance, egg quality, serum biochemistry, and ileal protein digestibility . Furthermore, the metabolic effects of branched-chain amino acids, including isoleucine, are mediated by complex interactions with other dietary components, genetic factors, and the gut microbiota .

安全和危害

未来方向

属性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHKWVNFZKJLIS-IRGGMKSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147994 | |

| Record name | Isoleucine orlistat, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoleucine orlistat, L- | |

CAS RN |

1072902-75-0 | |

| Record name | Isoleucine orlistat, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine orlistat, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLEUCINE ORLISTAT, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)

![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)